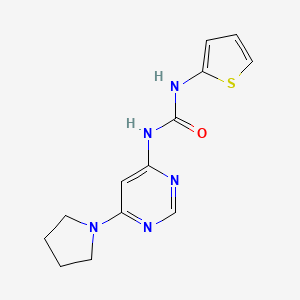
2-(3,4-dichlorostyryl)-1-methylquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorostyryl)-1-methylquinolinium iodide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinolinium core, a styryl group, and dichloro substituents, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorostyryl)-1-methylquinolinium iodide typically involves a multi-step process. One common method includes the reaction of 3,4-dichlorobenzaldehyde with 1-methylquinolinium iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired styrylquinolinium product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorostyryl)-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions with agents such as sodium borohydride can convert the styryl group to a saturated alkyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinolinium derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Substituted quinolinium compounds.
Scientific Research Applications
2-(3,4-dichlorostyryl)-1-methylquinolinium iodide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorostyryl)-1-methylquinolinium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit key enzymes involved in cellular processes, leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dichlorostyryl)-1-methylpyridinium iodide
- 2-(4-bromostyryl)-1-methylquinolinium iodide
- 2-(3,4-dimethoxystyryl)-1-methylquinolinium iodide
Uniqueness
2-(3,4-dichlorostyryl)-1-methylquinolinium iodide stands out due to its specific dichloro substituents, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable for specific research applications .
Properties
IUPAC Name |
2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-1-methylquinolin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N.HI/c1-21-15(10-8-14-4-2-3-5-18(14)21)9-6-13-7-11-16(19)17(20)12-13;/h2-12H,1H3;1H/q+1;/p-1/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUKMKRKQZVHSR-MLBSPLJJSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C=C3)Cl)Cl.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC(=C(C=C3)Cl)Cl.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2511929.png)
![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2511930.png)
![N-[(4-Methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2511931.png)
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide](/img/structure/B2511932.png)

![8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one](/img/structure/B2511936.png)


![1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B2511942.png)
![N-(3-acetylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2511943.png)
